tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Overview
Description
“tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate” is a complex organic compound. The “tert-Butyl” part refers to a functional group (C(CH3)3), which is a branch of the main molecule. The “3-amino-[1,3’-biazetidine]-1’-carboxylate” part suggests the presence of an amino group (NH2), a biazetidine ring (a type of heterocyclic compound), and a carboxylate group (COO-) in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters of Nα-protected amino acids can be prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Scientific Research Applications
Stereoselective Hydroformylation
Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate undergoes hydroformylation, resulting in methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate with high diastereoselectivities. These products are significant for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Role in PROTAC Molecule Synthesis
Tert-butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate derivatives play a crucial role in synthesizing mTOR targeted PROTAC molecules. The Suzuki reaction is employed for this purpose, yielding a product with high purity and yield (Zhang et al., 2022).
Synthesis of Halo-Substituted Derivatives
The compound aids in synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. These are novel compounds with potential applications in various scientific fields (Ivanov et al., 2017).
Novel Cytotoxic Analogs Development
3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel have been synthesized from derivatives of this compound, showing promising cytotoxicity against certain cancer cells (Ali et al., 1995).
Use as a Chiral Auxiliary
Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, are used as auxiliaries and chiral Aib building blocks in dipeptide synthesis. This indicates its significance in developing chirally pure compounds (Studer, Hintermann & Seebach, 1995).
Role in Anionic Cascade Recyclization
Tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, derived from this compound, engage in rapid anionic cascade reactions, leading to the formation of novel cyclic compounds (Ivanov, 2020).
Synthesis of Cyclic Amino Acid Esters
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a derivative, is synthesized as a cyclic amino acid ester, indicating its role in producing complex organic structures (Moriguchi et al., 2014).
Safety and Hazards
Mechanism of Action
The preparation of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Properties
IUPAC Name |
tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRKNIOMIWIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704042 | |
Record name | tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-77-9 | |
Record name | tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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